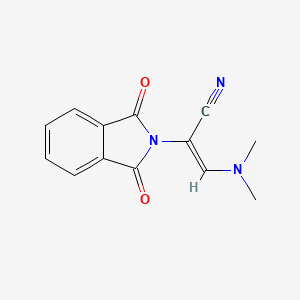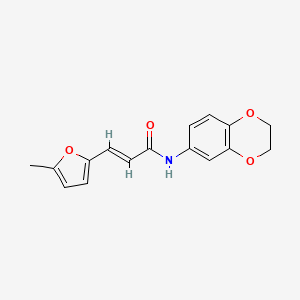
(2E)-3-(dimethylamino)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that includes a dimethylamino group, an isoindole moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with an appropriate isoindole derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its reactive functional groups.
Medicine
In medicine, (E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanamine
- 2-(Dimethylamino)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanone
Uniqueness
(E)-2-(DIMETHYLAMINO)-1-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-ETHENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-(1,3-dioxoisoindol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H11N3O2/c1-15(2)8-9(7-14)16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,8H,1-2H3/b9-8+ |
InChI Key |
MRWUQTOLOSSIDI-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CN(C)C=C(C#N)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(butan-2-yl)phenyl]propyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931478.png)
![N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B10931480.png)
![3,5-bis(4-fluorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10931487.png)
![N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]-4-[(naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B10931490.png)
![1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931505.png)


![N-(5-chloro-2-methylphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931521.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10931522.png)
![N-cyclohexyl-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10931529.png)
![ethyl [2-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10931532.png)
![Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10931539.png)

![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10931550.png)
